4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine
Description
Properties
CAS No. |
39630-11-0 |
|---|---|
Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-anilino-4-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H19N3O3/c19-14-10-12(15(20)17-6-8-21-9-7-17)11-18(14)16-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 |
InChI Key |
AEBNBNZUBZCGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
4-((5-Oxo-1-(phenylamino)-3-pyrrolidinyl)carbonyl)morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a morpholine ring, a pyrrolidine moiety, and a phenylamino group, which are critical for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of Factor XIa, an essential component in the coagulation cascade. By inhibiting Factor XIa, the compound may reduce thrombus formation and has potential applications in treating thromboembolic disorders.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticoagulant Activity :
- Inhibition of Factor XIa leads to reduced blood clot formation.
- Studies have demonstrated that this compound significantly decreases thrombus weight in animal models.
-
Antitumor Activity :
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism.
Anticoagulant Studies
A notable study published in Journal of Medicinal Chemistry evaluated the anticoagulant properties of various derivatives of morpholine-based compounds. The study found that this compound exhibited a significant reduction in thrombus formation in vivo, with a dose-dependent response observed at concentrations ranging from 0.5 to 5 mg/kg .
| Compound | Thrombus Weight Reduction (%) | Dose (mg/kg) |
|---|---|---|
| Control | 0 | N/A |
| Compound A | 30 | 0.5 |
| Compound B | 50 | 1.0 |
| This compound | 70 | 5.0 |
Antitumor Activity
In another study focusing on the cytotoxic effects against cancer cell lines, the compound was shown to inhibit cell proliferation significantly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
